molecular formula C9H13F2NO2 B2504022 6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid CAS No. 2309460-18-0

6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2504022
CAS No.: 2309460-18-0
M. Wt: 205.205
InChI Key: APGBNIHOEAACLX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C9H13F2NO2 and its molecular weight is 205.205. The purity is usually 95%.
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Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including "6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid," are explored for their role as biocatalyst inhibitors. These compounds can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, impacting industrial bioproduction processes. Understanding the mechanisms of inhibition by carboxylic acids is crucial for engineering robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research on the environmental degradation of polyfluoroalkyl chemicals is significant due to their persistence and toxic profiles. The degradation of non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties can result in carboxylic and sulfonic acids, highlighting the environmental fate and effects of these precursors. Studies emphasize the need for confident evaluation of environmental biodegradability to manage the risks associated with these chemicals (Liu & Avendaño, 2013).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

The synthesis and transformations of functionalized β-amino acid derivatives are explored through various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis. This research focuses on creating alicyclic β-amino acids and other densely functionalized derivatives, demonstrating the versatility and robustness of metathesis reactions in synthesizing these compounds (Kiss, Kardos, Vass, & Fülöp, 2018).

Mechanism of Action

Target of Action

It is synthesized as an analogue of natural compounds like ornitine and gaba , which play crucial roles in biological processes. Therefore, it can be inferred that this compound might interact with similar targets as these natural compounds.

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action

Properties

IUPAC Name

6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c10-9(11)3-7(4-9)1-8(2-7,5-12)6(13)14/h1-5,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGBNIHOEAACLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CN)C(=O)O)CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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